REACTION_CXSMILES
|
N([O-])=O.[Na+].S(=O)(=O)(O)O.C(O)(=O)C.N[C:15]1[CH:20]=[CH:19][C:18]([N+:21]([O-:23])=[O:22])=[C:17]([CH2:24][CH2:25][OH:26])[C:16]=1[F:27]>C(Cl)(Cl)Cl.C(O)C>[F:27][C:16]1[C:17]([CH2:24][CH2:25][OH:26])=[C:18]([N+:21]([O-:23])=[O:22])[CH:19]=[CH:20][CH:15]=1 |f:0.1|
|
Name
|
|
Quantity
|
6.52 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
45 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
180 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
14.5 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=C(C=C1)[N+](=O)[O-])CCO)F
|
Name
|
cuprous oxide
|
Quantity
|
40.9 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
ice water
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
The solution was stirred for 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
obtained in Reference Example 6
|
Type
|
ADDITION
|
Details
|
was dropped to the solution through 1.5 hours below 20° C
|
Duration
|
1.5 h
|
Type
|
STIRRING
|
Details
|
was stirred for minutes
|
Type
|
ADDITION
|
Details
|
was added to the solution
|
Type
|
FILTRATION
|
Details
|
The insoluble matter was filtered off
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by distillation
|
Type
|
CUSTOM
|
Details
|
the residue was separated by column chromatography (silica gel 500 g, eluent solvent; chloroform)
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C(=C(C=CC1)[N+](=O)[O-])CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.22 g | |
YIELD: PERCENTYIELD | 46% | |
YIELD: CALCULATEDPERCENTYIELD | 46.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |